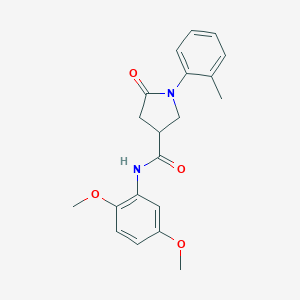
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as DPMC, is a synthetic compound that has gained attention in the scientific community for its potential use in various research applications. DPMC belongs to the family of pyrrolidinecarboxamide compounds and is known to exhibit significant biological activity.
Mécanisme D'action
The mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is not fully understood. However, it is known to bind to the sigma-1 receptor, which is a transmembrane protein that is expressed in various tissues, including the brain. The sigma-1 receptor is involved in various physiological processes, including pain perception, mood regulation, and neuronal survival. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to modulate the activity of the sigma-1 receptor, which may explain its biological activity.
Biochemical and Physiological Effects
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been reported to exhibit various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to exhibit antibacterial activity against various bacterial strains, including Staphylococcus aureus and Escherichia coli. In addition, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.
Avantages Et Limitations Des Expériences En Laboratoire
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for use in lab experiments. It is a synthetic compound, which means that it can be easily synthesized in large quantities. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is also stable under normal laboratory conditions, which makes it easy to handle and store. However, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has some limitations for use in lab experiments. It is a relatively new compound, which means that its biological activity and mechanism of action are not fully understood. In addition, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has not been extensively studied for its potential toxicity, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for research on N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide. One direction is to study its potential use as a PET probe for imaging the sigma-1 receptor in vivo. Another direction is to study its potential use as a therapeutic agent for various diseases, including cancer and inflammation. In addition, further studies are needed to fully understand the mechanism of action of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential toxicity. Overall, N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide is a promising compound that has the potential to be used in various research applications.
Méthodes De Synthèse
The synthesis of N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 2,5-dimethoxybenzaldehyde, 2-methylphenylacetic acid, and pyrrolidine-2,5-dione in the presence of a catalyst. The reaction yields N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide as a white crystalline solid. The purity of the compound can be increased by recrystallization using a suitable solvent.
Applications De Recherche Scientifique
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has been studied extensively for its potential use in various research applications. It has been reported to exhibit antimicrobial, antitumor, and anti-inflammatory activities. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has also been studied for its potential use as a probe in positron emission tomography (PET) imaging. PET is a non-invasive imaging technique that is used to visualize biochemical processes in the body. N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide has shown promising results as a PET probe for imaging the sigma-1 receptor, which is known to be involved in various physiological processes.
Propriétés
Nom du produit |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide |
|---|---|
Formule moléculaire |
C20H22N2O4 |
Poids moléculaire |
354.4 g/mol |
Nom IUPAC |
N-(2,5-dimethoxyphenyl)-1-(2-methylphenyl)-5-oxopyrrolidine-3-carboxamide |
InChI |
InChI=1S/C20H22N2O4/c1-13-6-4-5-7-17(13)22-12-14(10-19(22)23)20(24)21-16-11-15(25-2)8-9-18(16)26-3/h4-9,11,14H,10,12H2,1-3H3,(H,21,24) |
Clé InChI |
MTEDCRGCNNXMMS-UHFFFAOYSA-N |
SMILES |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
SMILES canonique |
CC1=CC=CC=C1N2CC(CC2=O)C(=O)NC3=C(C=CC(=C3)OC)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.







![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-chlorophenyl)-4-quinolinecarboxylate](/img/structure/B271126.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 3-[(trifluoroacetyl)amino]benzoate](/img/structure/B271129.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-[(diphenylamino)carbonyl]benzoate](/img/structure/B271131.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate](/img/structure/B271132.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-6-methyl-4-quinolinecarboxylate](/img/structure/B271134.png)
![2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 6-bromo-2-(4-methoxyphenyl)-4-quinolinecarboxylate](/img/structure/B271135.png)

![N-[4-(4-chlorophenyl)-5-methyl-1,3-thiazol-2-yl]-1-(4-methylphenyl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B271139.png)

